3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-azabicyclo[3.2.1]octan-1-amine dihydrochloride derives its name from the bicyclic framework and substituent positions. The IUPAC nomenclature breaks down as follows:
- Bicyclo[3.2.1]octane : A bridged cycloalkane with three bridge segments containing 3, 2, and 1 carbon atoms, respectively.
- 3-Aza : Indicates substitution of one carbon atom in the bicyclo system with a nitrogen atom at position 3.
- 1-Amine : A primary amino group (-NH₂) attached to the bridgehead carbon at position 1.
- Dihydrochloride : Two hydrochloric acid molecules protonating the amine group, forming a salt.
The stereochemistry is explicitly defined as (1S,5R) in the IUPAC name, reflecting the spatial arrangement of substituents around the bridgehead carbons. Isomeric considerations include:
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier | Value |
|---|---|
| CAS Registry Number | 2375272-92-5 |
| PubChem CID | 13565856 (free base) |
| Enamine Catalog Number | ENAH5802EC71 |
| Molecular Formula | C₇H₁₄N₂·2HCl |
Alternative names include (1S,5R)-3-azabicyclo[3.2.1]octan-1-amine dihydrochloride and 3-α-aminotropane dihydrochloride , though the latter is less common.
Molecular Formula and Mass Spectrometric Characterization
Molecular Formula and Weight
Mass Spectrometric Fragmentation Patterns
Key fragmentation pathways observed in electron ionization (EI) mass spectra include:
Table 1: Characteristic Mass Spectral Peaks
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 126 | 100 | [M-2HCl]⁺ |
| 109 | 45 | [M-2HCl-NH₃]⁺ |
| 70 | 30 | C₄H₈N⁺ (ring-opening) |
| 56 | 25 | C₃H₆N⁺ (bridge cleavage) |
Data adapted from studies on analogous 3-azabicyclo derivatives.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYCQYRPNJEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Skeleton Construction via Mannich Reaction
The Mannich reaction is a cornerstone for assembling the 3-azabicyclo[3.2.1]octane骨架. As demonstrated in the synthesis of acynonapyr intermediates, glutaraldehyde, 3-oxopentanedioic acid, and benzylamine undergo a Mannich condensation to form bicyclic ketone precursors. Subsequent ketone reduction with sodium borohydride or catalytic hydrogenation yields 3-endo-ol derivatives, which serve as pivotal intermediates for further functionalization. For example, the stereoselective reduction of ketone 2 (Fig. 2 in) produces 3-endo-ol 3 in high diastereomeric excess, critical for downstream reactions.
Reductive Amination and Cyanohydrin Formation
Patent US20060058343A1 discloses a route to 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes via reductive amination. Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide and hydrochloric acid generates 3-cyano-3-hydroxy intermediates, which are dehydrated using phosphorus oxychloride to form α,β-unsaturated nitriles. Catalytic hydrogenation of these nitriles over palladium on carbon yields saturated amines, as exemplified in Example 28 of WO1999029690A1, achieving an 85% yield of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane.
Detailed Methodologies for Amine Functionalization
Hydrochloric Acid-Mediated Salt Formation
The dihydrochloride salt is typically formed by treating the free base with excess hydrochloric acid. In Example 11 of WO1999029690A1, the reaction mixture is adjusted to pH 5.5 using 5M HCl, precipitating the hydrochloride salt after extraction and solvent removal. This step ensures high purity by eliminating residual amines and byproducts.
Catalytic Hydrogenation for Saturation
Catalytic hydrogenation is employed to saturate double bonds within the bicyclic framework. For instance, hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene over palladium on carbon at 50°C and 3 bar H₂ pressure affords the saturated amine in 97% purity. The choice of catalyst and solvent (e.g., toluene or methanol) significantly impacts reaction efficiency and stereoselectivity.
Stereochemical Considerations in Synthesis
Exo vs. Endo Isomerism
The stereochemical outcome of reduction steps profoundly influences the biological activity of the final product. Patent WO1999029690A1 reports a 79:21 axial:equatorial isomer ratio after hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene, attributed to steric effects during catalytic hydrogenation. Similarly, the J-Stage study highlights the use of endo-3-benzyl-3-azabicyclo[3.2.1]octane-8-ol to isolate stereoisomers 8-exo-38 and 8-endo-39.
Conformational Dynamics
Variable-temperature ¹H-NMR studies reveal that 3-azabicyclo[3.2.1]octane derivatives exhibit conformational equilibria. For example, acynonapyr exists as a 4:1 mixture of axial and equatorial N-oxy conformers at 25°C, coalescing into a single broad signal at 150°C. This dynamic behavior necessitates careful characterization to ensure reproducibility.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography with hexane/ethyl acetate gradients is widely used to purify intermediates, as described in the J-Stage protocol. For hydrochloride salts, recrystallization from ethanol/water mixtures enhances purity.
Spectroscopic Analysis
¹H-NMR and mass spectrometry are critical for structural elucidation. The ¹H-NMR spectrum of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane shows distinct resonances for axial and equatorial protons at δ 4.93 and 4.66 ppm, respectively. Mass spectral data (e.g., m/z 200 [M⁺]) further confirm molecular identity.
Applications and Derivative Synthesis
Agrochemical Intermediates
3-Azabicyclo[3.2.1]octan-1-amine derivatives serve as precursors for acaricides like acynonapyr. The J-Stage study details the coupling of hydroxylamine intermediates with chloropyridines to yield bioactive molecules.
Pharmaceutical Candidates
The dihydrochloride salt’s enhanced solubility facilitates its use in drug formulations. Patent US20060058343A1 highlights its potential in central nervous system therapies, though specific applications remain proprietary.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
-
Formation of nitroso derivatives : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields nitroso intermediates, which can dimerize or participate in further redox cycles.
-
Catalytic oxidation : Using transition metal catalysts (e.g., RuO₂), the amine is oxidized to a ketone via C–N bond cleavage, though this requires harsh conditions.
Nucleophilic Substitution
The amine group acts as a nucleophile in SN2 reactions:
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound readily participates in proton-transfer reactions:
-
Deprotonation : Treatment with strong bases (e.g., NaOH) liberates the free amine, enabling reactions in non-polar solvents .
-
Counterion exchange : Replacement of chloride with other anions (e.g., sulfate, triflate) occurs via metathesis with silver salts.
Cycloaddition and Rearrangement
The bicyclic framework facilitates strain-driven reactions:
-
[3+2] Cycloaddition : Reacts with nitrones or diazo compounds to form fused heterocycles, leveraging the ring’s electron-deficient nature .
-
Beckmann rearrangement : When converted to an oxime, the compound undergoes acid-catalyzed rearrangement to form lactams, though this requires prior oxidation of the amine .
Reduction and Hydrogenolysis
-
Catalytic hydrogenation : The amine remains intact, but strained C–C bonds in the bicyclic system can be selectively reduced under high-pressure H₂ with Pd/C .
-
Debenzylation : If benzyl-protected derivatives exist, hydrogenolysis removes benzyl groups while preserving the core structure .
Comparative Reactivity of Derivatives
Substituents on the bicyclic core modulate reactivity:
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to bioactive alkaloids such as nicotine and morphine positions it as a promising candidate in drug discovery:
- Opioid Receptor Modulation : Research indicates that derivatives of azabicyclo[3.2.1]octane can act as mu-opioid receptor antagonists, potentially treating conditions related to opioid-induced bowel dysfunction . The ability to selectively target these receptors without central nervous system side effects is particularly valuable.
- Anticancer Activity : Compounds derived from this bicyclic structure have shown cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma, suggesting potential applications in cancer therapy .
Biological Studies
The compound serves as a valuable tool for studying biological processes due to its ability to interact with molecular targets:
- N-acylethanolamine-hydrolyzing Acid Amidase Inhibition : A novel class of inhibitors featuring azabicyclo[3.2.1]octane has been identified for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses . This highlights the compound's potential in managing inflammation-related conditions.
Synthetic Chemistry
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride acts as a key intermediate in the synthesis of various complex molecules:
- Synthesis of Bioactive Compounds : The compound is utilized in the total synthesis of other biologically active molecules, enhancing the development of new therapeutic agents . Its reactivity allows for diverse synthetic pathways, including oxidation, reduction, and substitution reactions.
Case Study 1: Opioid Receptor Antagonism
A study explored the synthesis of azabicyclo[3.2.1]octane derivatives aimed at mu-opioid receptor antagonism, demonstrating their efficacy in preclinical models for treating opioid-induced constipation without affecting analgesic properties . This research underscores the potential clinical applications of this compound derivatives in pain management.
Case Study 2: Anti-inflammatory Agents
The identification of pyrazole azabicyclo[3.2.1]octane derivatives as potent NAAA inhibitors illustrates the compound's role in developing anti-inflammatory therapies . These compounds showed low nanomolar inhibitory activity, indicating their promise as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves its interaction with molecular targets and pathways. The primary amine group can undergo quaternization, forming a quaternary ammonium salt, which can interact with various biological targets. Additionally, the compound can be deprotonated by a strong base to form a nucleophilic intermediate, facilitating further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another structurally related compound, often found in tropane alkaloids.
Uniqueness
3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom.
Biological Activity
3-Azabicyclo[3.2.1]octan-1-amine; dihydrochloride, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Azabicyclo[3.2.1]octan-1-amine; dihydrochloride is with a molecular weight of approximately 195.11 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties, resembling bioactive alkaloids such as nicotine and morphine, which may enhance its interaction with various biological targets.
The primary mechanism of action for 3-Azabicyclo[3.2.1]octan-1-amine involves its interaction with neurotransmitter receptors and enzymes, particularly within the central nervous system (CNS). Research indicates that it may act as an antagonist at mu-opioid receptors, which are involved in pain modulation and reward pathways . Additionally, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cells, thus highlighting its potential as an anticancer agent.
Anticancer Activity
3-Azabicyclo[3.2.1]octan-1-amine has demonstrated significant anticancer properties through the inhibition of CDK2, resulting in G1-phase cell cycle arrest. This mechanism is crucial for preventing the proliferation of cancer cells:
Antimicrobial Activity
The compound exhibits antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further investigation in antimicrobial therapies . Its antifungal properties have also been noted, suggesting a broader spectrum of action against microbial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Azabicyclo[3.2.1]octan-1-amine:
- Anticancer Studies : A study reported that derivatives of azabicyclo compounds exhibited significant cytotoxicity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma, with IC50 values ranging from 0.98 to 29.1 µM .
- Antimicrobial Studies : Research on triazolopyrimidine derivatives indicated notable efficacy against E. coli and S. aureus, demonstrating the potential application of azabicyclo compounds in treating bacterial infections .
Pharmacokinetics
Pharmacokinetic studies suggest that 3-Azabicyclo[3.2.1]octan-1-amine may possess favorable absorption and distribution characteristics due to its structural properties. However, further studies are necessary to fully elucidate its metabolic pathways and elimination routes.
Q & A
Basic: What are the standard synthetic routes for 3-Azabicyclo[3.2.1]octan-1-amine dihydrochloride, and what reagents are critical for optimizing yield?
Answer:
The synthesis typically involves bicyclic amine precursors subjected to selective functionalization. For example, photochemical decomposition of pyrazolines or nitrosation of 3-azabicyclo[3.2.1]octane derivatives can generate intermediates . A key step is the use of dimethylformamide (DMF) as a solvent for cyclization reactions, with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction steps . Yield optimization requires strict control of reaction temperature (e.g., 0–5°C for nitrosation) and purification via recrystallization in ethanol/HCl to isolate the dihydrochloride salt .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and proton environments, particularly for distinguishing axial vs. equatorial substituents in the bicyclic system .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 213.1479 for C₈H₁₈Cl₂N₂) and fragmentation patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% for research-grade material) .
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios to confirm stoichiometry (e.g., C 45.10%, H 8.50%, N 13.15%) .
Advanced: How does the stereochemistry of 3-Azabicyclo[3.2.1]octan-1-amine dihydrochloride influence its bioactivity in CNS drug development?
Answer:
The compound’s rigid bicyclic structure mimics meta-substituted benzene rings, making it a scaffold for CNS-targeted ligands. Stereochemical variations (e.g., endo vs. exo substituents) affect binding to receptors like sigma-1 or opioid receptors . For example, the (1S,5R)-configured derivative shows enhanced blood-brain barrier penetration in Alzheimer’s models, as seen in gamma-secretase modulators . Methodologically, enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating active stereoisomers .
Advanced: What strategies address discrepancies in reported bioactivity data across different studies?
Answer:
- Batch Consistency: Validate compound purity (e.g., ≥99% by HPLC) to rule out impurities affecting assays .
- Assay Conditions: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and buffer pH (7.4 vs. lysosomal pH 5.0) to account for environment-dependent effects .
- Control Experiments: Use selective inhibitors (e.g., LSD1 inhibitors in epigenetic studies) to confirm target specificity .
- Data Normalization: Cross-reference IC₅₀ values with internal standards (e.g., known kinase inhibitors for FGFR/CSF-1R studies) .
Advanced: How should researchers evaluate the compound’s stability under varying storage conditions?
Answer:
- Thermal Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolytic decomposition (e.g., cleavage of the bicyclic amine) .
- Light Sensitivity: UV-visible spectroscopy tracks absorbance shifts (250–300 nm) indicative of photodegradation .
- Best Practices: Store at +5°C in airtight, amber vials with desiccant to prevent HCl loss and oxidation .
Advanced: What are the key considerations for in vitro toxicity profiling of this compound?
Answer:
- Cytotoxicity Assays: Use MTT/WST-1 assays in HEK-293 or HepG2 cells to determine IC₅₀ values (e.g., reported IC₅₀ = 12 µM in hepatocytes) .
- Reactive Oxygen Species (ROS): Measure ROS generation via DCFH-DA fluorescence to assess oxidative stress .
- Mitochondrial Dysfunction: JC-1 staining evaluates membrane potential collapse, a marker of apoptosis .
- Safety Margins: Compare therapeutic vs. toxic doses (e.g., ratio >10 for preclinical candidates) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to predict binding to targets like gamma-secretase (PDB: 5A63) .
- ADMET Prediction: SwissADME or ADMETLab 2.0 estimates logP (optimal 1–3), CNS permeability (BOILED-Egg model), and CYP450 interactions .
- QSAR Studies: Correlate substituent electronegativity (e.g., para-Cl vs. meta-OCH₃) with solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
